7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-((4-Hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a pyrido-triazolo-pyrimidinone core substituted with a 4-hydroxy-6-methylpyrimidin-2-yl amino group.
Properties
Molecular Formula |
C13H10N8O2 |
|---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
11-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C13H10N8O2/c1-7-4-10(22)18-12(17-7)19-20-3-2-9-8(11(20)23)5-14-13-15-6-16-21(9)13/h2-6H,1H3,(H2,17,18,19,22) |
InChI Key |
QGISNPXINILZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with a suitable pyridine derivative, followed by cyclization and functional group modifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains multiple reactive sites:
-
Pyrimidine ring with hydroxyl and methyl substituents.
-
Triazolo[1,5-a]pyrimidine core with conjugated π-systems.
-
Amino linker bridging the pyrimidine and triazolopyrimidine moieties.
These groups facilitate nucleophilic substitutions, cyclizations, and coordination chemistry.
Derivatization Reactions
The hydroxyl and amino groups enable further modifications:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl derivative | Enhanced lipophilicity for bioactivity studies. |
| Sulfonation | SO₃·Py complex, DMF, 50°C | Sulfonated analog | Improved solubility for formulation. |
pH-Dependent Stability
-
Acidic conditions (pH < 4): Protonation of the pyrimidine nitrogen destabilizes the triazolo ring, leading to decomposition.
-
Neutral/alkaline conditions (pH 7–9): Optimal stability for storage and biological assays.
Coordination Chemistry
The triazolo nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Use |
|---|---|---|---|
| Cu(II) acetate | Ethanol, 60°C | Cu-N coordination | Catalytic applications in cross-coupling reactions. |
Reaction Optimization
Critical parameters for high yields:
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.
-
Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 20–30%.
-
Temperature: Reactions above 100°C risk decomposition; controlled reflux (90–110°C) is ideal.
Characterization of Reaction Products
Post-reaction analysis employs:
-
¹H/¹³C NMR: Confirms substitution patterns (e.g., acetyl group at δ 2.3 ppm) .
-
IR Spectroscopy: Detects functional groups (e.g., C=O stretch at 1680 cm⁻¹).
-
X-ray Crystallography: Resolves complex stereochemistry (e.g., planar triazolo ring) .
Biological Activity-Linked Reactions
The compound inhibits enzymes via:
-
Hydrogen bonding: Hydroxyl group interaction with kinase active sites.
-
Intercalation: Planar triazolopyrimidine core binding to DNA/RNA.
Scientific Research Applications
Physical Properties
- Molecular Weight : 310.27 g/mol
- Density : Not available
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this structure have shown selective antiproliferative effects in vitro, suggesting a promising avenue for cancer therapy .
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazolo-pyrimidine derivatives. These compounds have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. The specific structure of 7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could enhance these effects due to its ability to interact with viral proteins .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and viral replication. For example, it may act as an inhibitor of kinases that play critical roles in cell signaling pathways associated with tumor growth and metastasis .
Synthesis of Novel Compounds
The synthetic pathways leading to this compound often involve the condensation of various precursors, allowing for the creation of novel derivatives with potentially enhanced biological activities. The versatility in synthesis opens up opportunities for developing targeted therapies .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrido-triazolo-pyrimidines were evaluated for their cytotoxic effects on breast cancer cell lines. The results showed that certain modifications to the structure significantly increased potency against resistant cancer cells .
Case Study 2: Antiviral Screening
A screening of triazolo-pyrimidine compounds against influenza virus demonstrated that specific derivatives exhibited substantial antiviral activity. The mechanism was attributed to the inhibition of viral RNA polymerase, crucial for viral replication .
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can halt cell proliferation and induce apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s activity and solubility are influenced by substituents on the triazolo-pyrimidinone scaffold. Below is a comparative analysis with key analogs:
Key Research Findings and Trends
- Substituent Impact : Electron-withdrawing groups (e.g., nitro in Y021-7251) may enhance reactivity but reduce solubility, while hydroxy groups (target compound) improve polarity and bioavailability .
Biological Activity
7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound recognized for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound has garnered attention for its role in cancer treatment and other biological activities.
The molecular formula of the compound is with a molecular weight of 310.27 g/mol. Its IUPAC name is 11-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one. The compound features multiple functional groups that contribute to its biological activity.
The primary mechanism of action of 7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the inhibition of CDKs. CDKs are essential for cell cycle regulation and their dysregulation is often implicated in cancer progression. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 10 | |
| Bel-7402 (Liver cancer) | 15 | |
| A549 (Lung cancer) | 12 |
These results suggest that the compound may serve as a promising candidate for developing new anticancer therapies.
Antiviral Activity
The compound has also been explored for its antiviral properties. Studies have demonstrated its effectiveness against certain viral infections by targeting viral enzymes involved in replication. For instance:
These findings highlight the potential of this compound in antiviral drug development.
Anti-inflammatory Activity
In addition to its anticancer and antiviral properties, this compound has shown anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes involved in inflammation:
This suggests that derivatives of this compound could be valuable in treating inflammatory conditions.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Case Study on Breast Cancer : A study evaluated the effects of the compound on MCF-7 cells and found that it induced apoptosis through caspase activation and mitochondrial dysfunction.
- Case Study on Viral Infections : Another study focused on its antiviral activity against HIV and reported a significant reduction in viral load in treated cells compared to controls.
- Case Study on Inflammation : Research involving animal models showed that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models.
Q & A
Q. What are the standard synthetic routes for 7-((4-hydroxy-6-methylpyrimidin-2-yl)amino)pyrido-triazolopyrimidinone derivatives?
Answer: The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example:
- Cyclization of precursors : Use sulfur/nitrogen sources with catalysts (e.g., DMF as a solvent) to form heterocyclic cores .
- Condensation reactions : React pyrimidine derivatives with triazolopyrimidinone intermediates under controlled temperatures (e.g., 80–100°C) to incorporate substituents .
- Purification : Ethanol recrystallization or column chromatography to isolate high-purity products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer: Key methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., imino group identification at δ 8.5–9.5 ppm) .
- Mass spectrometry : High-resolution MS (e.g., m/z 533 molecular ion peak) to verify molecular weight and fragmentation patterns .
- Infrared spectroscopy : Peaks at 1650–1700 cm for C=N/C=O stretching .
Q. How can researchers assess the compound's preliminary biological activity?
Answer:
- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays against cell lines .
- Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?
Answer:
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Machine learning : Train models on existing reaction data to predict optimal catalysts or solvents, reducing trial-and-error approaches .
- Feedback loops : Integrate experimental results (e.g., yield data) into computational workflows to refine predictions iteratively .
Q. What experimental design strategies are effective for process optimization?
Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., 2 factorial) to evaluate variables like temperature, solvent ratio, and catalyst loading. For example, a Central Composite Design (CCD) can identify non-linear interactions between parameters .
- Response surface methodology (RSM) : Optimize yield and purity by modeling relationships between input factors (e.g., reaction time) and output responses .
Q. How can contradictions in reported bioactivity data be resolved?
Answer:
- Assay standardization : Replicate studies under identical conditions (e.g., cell line type, incubation time) to eliminate variability .
- Structure-activity relationship (SAR) analysis : Compare bioactivity across analogs (e.g., methyl vs. ethyl substituents) to identify critical functional groups .
- Orthogonal validation : Confirm results using alternative assays (e.g., fluorescence-based vs. colorimetric) .
Q. What strategies are recommended for studying the compound's interaction with biological targets?
Answer:
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
Answer:
- Flow chemistry : Continuously control reaction parameters (e.g., residence time) to enhance reproducibility .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
- Membrane separation : Purify intermediates via nanofiltration to remove byproducts .
Q. What advanced modeling approaches elucidate the compound's electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack sites) .
- Molecular dynamics (MD) simulations : Study solvation effects and conformational stability in biological environments .
Q. How can mechanistic studies resolve unexpected side reactions during synthesis?
Answer:
- Isotopic labeling : Track reaction pathways using N or C isotopes to identify intermediates .
- Kinetic profiling : Monitor reaction progress via HPLC to detect transient byproducts .
- Computational mechanistic studies : Simulate alternative pathways (e.g., via transition state analysis) to explain side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
